

Spectroscopic Profile of Alizarin 1-Methyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Alizarin 1-methyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **Alizarin 1-methyl ether** (2-hydroxy-1-methoxyanthracene-9,10-dione), an anthraquinone found in plants of the Morinda genus.^{[1][2]} This document is intended as a resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Chemical Structure and Properties

| Property | Value |
|-------------------|---|
| IUPAC Name | 2-hydroxy-1-methoxyanthracene-9,10-dione |
| Synonyms | Alizarin 1-methyl ether, 2-Hydroxy-1-methoxyanthraquinone |
| CAS Number | 6170-06-5 |
| Molecular Formula | C ₁₅ H ₁₀ O ₄ |
| Molecular Weight | 254.24 g/mol |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Alizarin 1-methyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|--------------------|
| 12.95 | s | - | 2-OH |
| 8.21 | d | 8.5 | H-8 |
| 7.88 | m | - | H-6, H-7 |
| 7.63 | d | 2.5 | H-5 |
| 7.40 | dd | 8.5, 2.5 | H-7 |
| 7.24 | d | 2.5 | H-4 |
| 6.65 | d | 2.5 | H-2 |
| 4.02 | s | - | 1-OCH ₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|--------------------|
| 188.5 | C-10 |
| 181.5 | C-9 |
| 162.0 | C-2 |
| 150.0 | C-1 |
| 135.0 | C-7 |
| 134.5 | C-4a |
| 133.0 | C-8a |
| 127.0 | C-6 |
| 126.5 | C-5 |
| 124.0 | C-8 |
| 119.0 | C-9a |
| 116.0 | C-10a |
| 110.0 | C-3 |
| 108.0 | C-4 |
| 56.5 | 1-OCH ₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode Assignment |
|--------------------------------|---------------|---|
| ~3448 | Strong, Broad | O-H Stretch (hydroxyl group) |
| ~1676 | Strong | C=O Stretch (unchelated quinone carbonyl at C-10) |
| ~1638 | Strong | C=O Stretch (chelated quinone carbonyl at C-9) |
| ~1592 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1212 | Medium | C-O Stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 254 | 100 | [M] ⁺ |
| 239 | - | [M - CH ₃] ⁺ |
| 226 | - | [M - CO] ⁺ |
| 211 | - | [M - CO - CH ₃] ⁺ |
| 183 | - | [M - 2CO - CH ₃] ⁺ |
| 155 | - | [C ₁₀ H ₃ O ₂] ⁺ |
| 127 | - | [C ₉ H ₃ O] ⁺ |

Experimental Protocols

The data presented in this guide is based on the analysis of **Alizarin 1-methyl ether** isolated from natural sources, primarily from the roots of *Morinda elliptica* and *Morinda officinalis*.^{[2][3]}

Extraction and Isolation

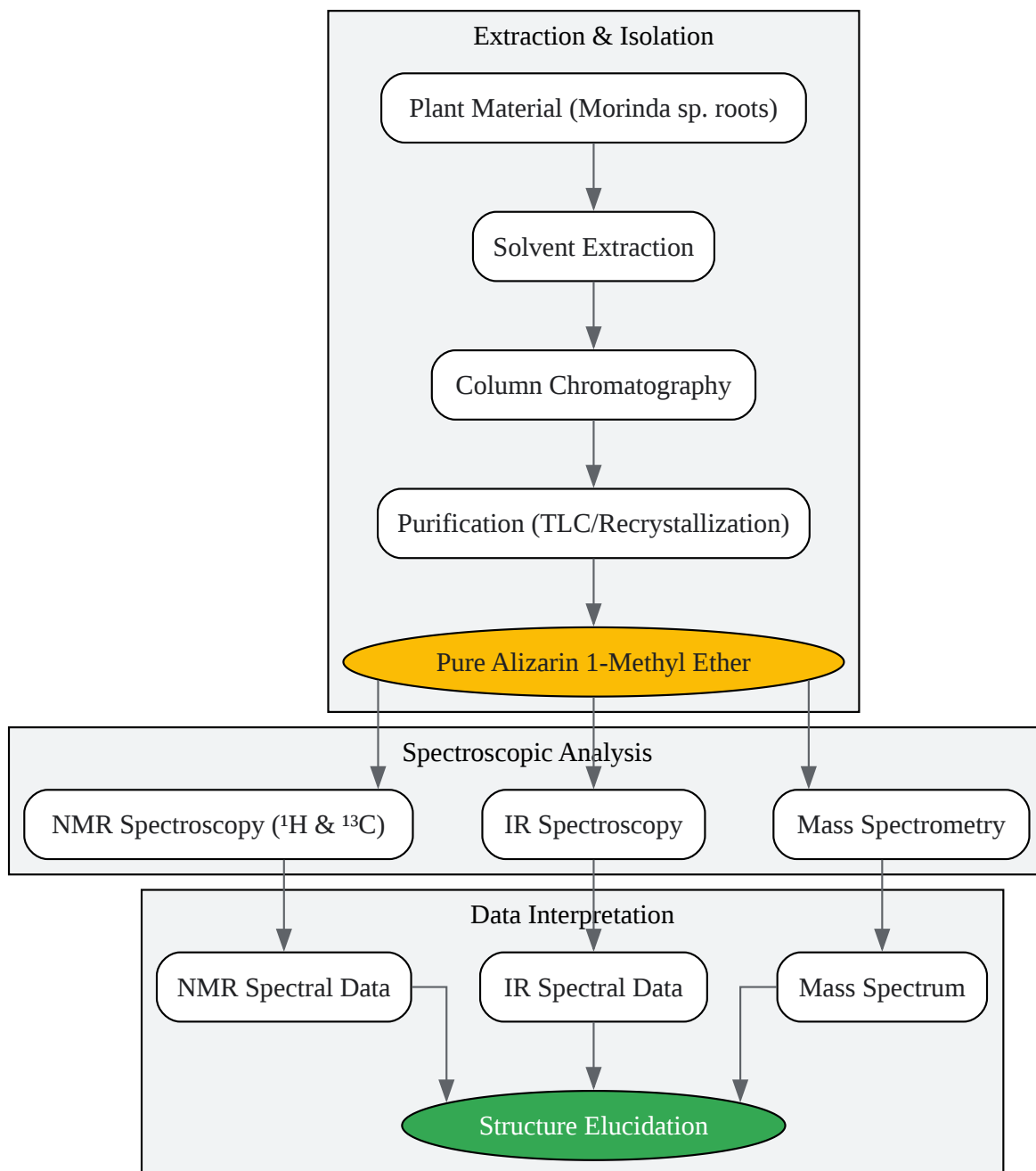
- Plant Material Preparation: The roots of the plant are collected, washed, dried, and ground into a fine powder.

- **Extraction:** The powdered plant material is extracted sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and methanol.
- **Fractionation:** The crude extracts are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-chloroform) to separate different fractions.
- **Purification:** Fractions containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield pure **Alizarin 1-methyl ether**.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.
- **Mass Spectrometry:** Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Workflow for Spectroscopic Analysis of Alizarin 1-Methyl Ether



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Caption: Workflow for the extraction, isolation, and spectroscopic analysis of **Alizarin 1-methyl ether**.

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References

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